N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl acetate with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 3,4-Dimethylaniline
- 4-Oxobutanoic acid
Uniqueness
What sets N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
phenacyl 4-(3,4-dimethylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H21NO4/c1-14-8-9-17(12-15(14)2)21-19(23)10-11-20(24)25-13-18(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,23) |
InChI Key |
OGKLZBCYJRTSIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.